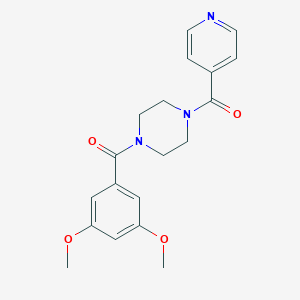

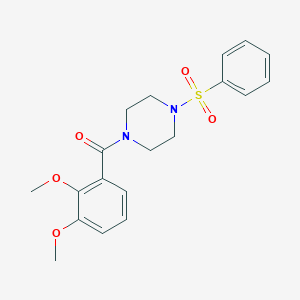

![molecular formula C23H24N2O4S B248409 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether, also known as MPEP, is a compound that has been widely used in scientific research for its ability to selectively block the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases.

Mecanismo De Acción

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether selectively blocks the activity of mGluR5 by binding to its allosteric site, which is distinct from the site where glutamate binds. By blocking mGluR5 activity, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether reduces the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in various physiological and pathological processes. This mechanism of action makes 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether a useful tool for investigating the role of mGluR5 in these processes.

Biochemical and Physiological Effects:

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissue. For example, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been shown to reduce the release of dopamine in the striatum, which is involved in addiction and movement disorders. 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has also been shown to reduce the release of glutamate in the hippocampus, which is involved in learning and memory. In addition, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been shown to reduce the release of GABA in the amygdala, which is involved in anxiety and fear.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has several advantages for lab experiments. First, it is a selective antagonist of mGluR5, which allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. Second, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has a high affinity for mGluR5, which allows researchers to use low concentrations of the compound. However, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether also has some limitations. For example, it has a short half-life in vivo, which requires frequent dosing. In addition, it has some off-target effects, which may complicate the interpretation of the results.

Direcciones Futuras

There are several future directions for the use of 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether in scientific research. First, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether could be used to investigate the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and epilepsy. Second, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether could be used in combination with other compounds to investigate the synergistic effects of mGluR5 antagonists with other drugs. Third, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether could be used in animal models of neurodegenerative diseases to investigate the potential therapeutic effects of mGluR5 antagonists in these diseases. Finally, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether could be used in the development of new mGluR5 antagonists with improved pharmacokinetic and pharmacodynamic properties.

Métodos De Síntesis

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether can be synthesized by several methods. One of the most commonly used methods is the reaction of 2-naphthol with 2-chloroethyl isocyanate to form 2-(2-chloroethyl) naphthol, which is then reacted with 4-(4-methylphenylsulfonyl)piperazine to form 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether. Another method involves the reaction of 2-naphthol with 2-(4-(4-methylphenylsulfonyl)piperazin-1-yl)acetic acid, followed by the cyclization of the resulting ester with triethylamine and 1,1'-carbonyldiimidazole.

Aplicaciones Científicas De Investigación

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has been used to study the role of mGluR5 in learning and memory, anxiety, depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. 2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether has also been used to investigate the potential therapeutic effects of mGluR5 antagonists in these diseases.

Propiedades

Nombre del producto |

2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether |

|---|---|

Fórmula molecular |

C23H24N2O4S |

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone |

InChI |

InChI=1S/C23H24N2O4S/c1-18-6-10-22(11-7-18)30(27,28)25-14-12-24(13-15-25)23(26)17-29-21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16H,12-15,17H2,1H3 |

Clave InChI |

DJEDBIKDLRRMSK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Diphenyl-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248326.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248327.png)

![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B248328.png)

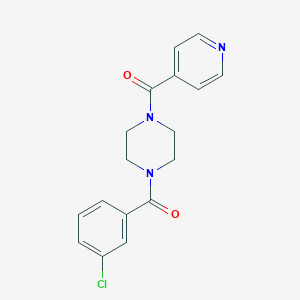

![2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248329.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248335.png)

![1-{4-[(4-Methoxyphenyl)carbonyl]piperazin-1-yl}-2-(naphthalen-2-yloxy)ethanone](/img/structure/B248339.png)

![2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248342.png)

methanone](/img/structure/B248346.png)